molecular formula C8H10BrNS B13196593 N-[(4-bromothiophen-3-yl)methyl]cyclopropanamine

N-[(4-bromothiophen-3-yl)methyl]cyclopropanamine

Cat. No.: B13196593
M. Wt: 232.14 g/mol
InChI Key: UMCNGDXAYYWLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-bromothiophen-3-yl)methyl]cyclopropanamine is an organic compound with the molecular formula C8H10BrNS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromothiophen-3-yl)methyl]cyclopropanamine typically involves the reaction of 4-bromothiophene-3-carbaldehyde with cyclopropanamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to facilitate the reduction of the intermediate imine to the desired amine product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-3-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-bromothiophen-3-yl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-3-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorothiophen-3-yl)methyl]cyclopropanamine
  • N-[(4-fluorothiophen-3-yl)methyl]cyclopropanamine
  • N-[(4-iodothiophen-3-yl)methyl]cyclopropanamine

Uniqueness

N-[(4-bromothiophen-3-yl)methyl]cyclopropanamine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications .

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

N-[(4-bromothiophen-3-yl)methyl]cyclopropanamine

InChI

InChI=1S/C8H10BrNS/c9-8-5-11-4-6(8)3-10-7-1-2-7/h4-5,7,10H,1-3H2

InChI Key

UMCNGDXAYYWLPV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CSC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.